molecular formula C14H22N2OS B11789454 4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)morpholine

4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)morpholine

Cat. No.: B11789454
M. Wt: 266.40 g/mol
InChI Key: YWHNPTMFBHBMOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)morpholine is an organic compound that features a morpholine ring substituted with a pyridine ring, which in turn is substituted with a tert-butylthio group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)morpholine typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the tert-Butylthio Group: The tert-butylthio group can be introduced via a nucleophilic substitution reaction using tert-butylthiol and a suitable leaving group on the pyridine ring.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where the nitrogen atom of the morpholine attacks an electrophilic carbon on the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the tert-butylthio group.

    Reduction: Reduction reactions can occur at the pyridine ring or the sulfur atom.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidation of the tert-butylthio group can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction can yield various reduced forms of the pyridine ring or the sulfur atom.

    Substitution: Substitution reactions can produce derivatives with different functional groups attached to the pyridine or morpholine rings.

Scientific Research Applications

4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)morpholine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly if it exhibits any bioactive properties.

    Industry: The compound can be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)morpholine would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptor Interaction: It may interact with cellular receptors, influencing signal transduction pathways.

    Pathway Modulation: The compound could modulate biochemical pathways by affecting the activity of key proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    4-(tert-Butylthio)pyridine: Similar structure but lacks the morpholine ring.

    3-Methylpyridine: Similar structure but lacks the tert-butylthio group and morpholine ring.

    Morpholine: Lacks the pyridine ring and tert-butylthio group.

Uniqueness

4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)morpholine is unique due to the combination of its structural features, which include a morpholine ring, a pyridine ring, a tert-butylthio group, and a methyl group. This combination imparts distinct chemical and biological properties that are not found in the individual components or simpler analogs.

Properties

Molecular Formula

C14H22N2OS

Molecular Weight

266.40 g/mol

IUPAC Name

4-(5-tert-butylsulfanyl-3-methylpyridin-2-yl)morpholine

InChI

InChI=1S/C14H22N2OS/c1-11-9-12(18-14(2,3)4)10-15-13(11)16-5-7-17-8-6-16/h9-10H,5-8H2,1-4H3

InChI Key

YWHNPTMFBHBMOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCOCC2)SC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.